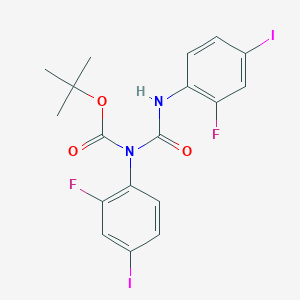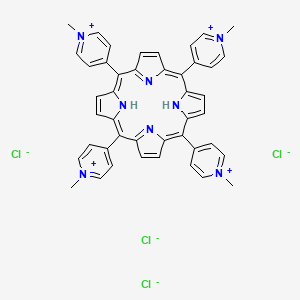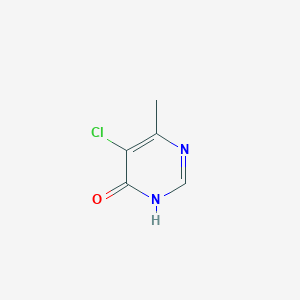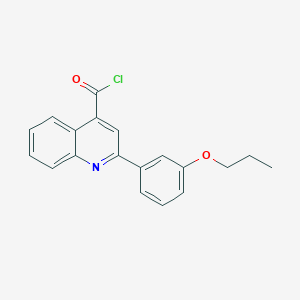
Tert-butyl 2-fluoro-4-iodophenyl(2-fluoro-4-iodophenylcarbamoyl)carbamate
Overview
Description
Tert-butyl 2-fluoro-4-iodophenyl(2-fluoro-4-iodophenylcarbamoyl)carbamate: is a complex organic compound characterized by its molecular formula C18H16F2I2N2O3 and molecular weight of 600.14 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-fluoro-4-iodophenyl(2-fluoro-4-iodophenylcarbamoyl)carbamate typically involves multi-step organic reactions. One common approach is the reaction of 2-fluoro-4-iodoaniline with tert-butyl isocyanate under controlled conditions to form the carbamate group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and ensure high purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and purification techniques. The process is optimized to achieve high yields and minimize waste, ensuring cost-effective production. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-fluoro-4-iodophenyl(2-fluoro-4-iodophenylcarbamoyl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Replacement of iodine atoms with other functional groups.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: Tert-butyl 2-fluoro-4-iodophenyl(2-fluoro-4-iodophenylcarbamoyl)carbamate has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a valuable tool for probing biological processes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs, particularly those targeting specific diseases or conditions.
Industry: The compound's unique properties make it useful in various industrial applications, such as the production of advanced materials and specialty chemicals. Its reactivity and stability are advantageous in the synthesis of high-performance polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl 2-fluoro-4-iodophenyl(2-fluoro-4-iodophenylcarbamoyl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The presence of fluorine and iodine atoms enhances its binding affinity to specific receptors or enzymes, leading to desired biological or chemical outcomes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Tert-butyl 2-fluoro-4-iodophenylcarbamate
Tert-butyl 2-fluoro-4-iodophenylacetamide
Tert-butyl 2-fluoro-4-iodophenylurea
Uniqueness: Tert-butyl 2-fluoro-4-iodophenyl(2-fluoro-4-iodophenylcarbamoyl)carbamate stands out due to its dual carbamate groups and the presence of both fluorine and iodine atoms. This combination of functional groups provides enhanced reactivity and versatility compared to similar compounds, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
tert-butyl N-(2-fluoro-4-iodophenyl)-N-[(2-fluoro-4-iodophenyl)carbamoyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2I2N2O3/c1-18(2,3)27-17(26)24(15-7-5-11(22)9-13(15)20)16(25)23-14-6-4-10(21)8-12(14)19/h4-9H,1-3H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIRUJSVYUOTEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)I)F)C(=O)NC2=C(C=C(C=C2)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2I2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674461 | |
| Record name | tert-Butyl (2-fluoro-4-iodophenyl)[(2-fluoro-4-iodophenyl)carbamoyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033201-49-8 | |
| Record name | tert-Butyl (2-fluoro-4-iodophenyl)[(2-fluoro-4-iodophenyl)carbamoyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(4-Aminophenyl)-2-([1,1'-biphenyl]-4-yloxy)-propanamide](/img/structure/B1530976.png)

![5-cyano-N-[(2-fluorophenyl)methoxyiminomethyl]-3-methyl-4-phenylthiophene-2-carboxamide](/img/structure/B1530982.png)
![6-(Morpholinomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1530984.png)
![7-{[(2-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/structure/B1530986.png)
![4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide](/img/structure/B1530987.png)
![2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol](/img/structure/B1530988.png)


![5-cyano-3-methyl-N-({[(4-methylbenzyl)oxy]imino}methyl)-4-phenyl-2-thiophenecarboxamide](/img/structure/B1530993.png)
